
2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride
Overview
Description
2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₇H₁₁ClN₂S₂ and its molecular weight is 222.76. The purity is usually 95%.
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Biological Activity
2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in pharmacology, nanotechnology, and chemical synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyridine ring linked to a disulfide bond, which plays a crucial role in its reactivity and biological interactions. Its molecular formula is with a molecular weight of 188.27 g/mol.
The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions and interact with biological macromolecules such as DNA and proteins.
- DNA Binding : Research indicates that complexes formed with this compound exhibit significant binding affinity to DNA, potentially causing structural changes that could be leveraged for therapeutic applications.
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential utility in cancer therapy.
1. Anti-Fibrotic Activity
A notable application of this compound is in the synthesis of novel pyrimidine derivatives aimed at treating fibrosis.
- Study Findings : Derivatives synthesized from this compound displayed promising anti-fibrotic activities, with IC50 values ranging from 45.69 μM to 45.81 μM against hepatic stellate cells (HSC-T6).
2. Nanotechnology
The compound is utilized in the functionalization of gold nanoparticles for biosensing applications.
- Research Outcomes : Functionalized gold nanoparticles demonstrated high specificity and sensitivity in detecting biomarkers, enhancing their applicability in medical diagnostics.
3. Pharmacological Research
In pharmacology, it serves as a precursor for developing new chemical entities.
- Preclinical Studies : Several derivatives have shown efficacy in treating neurological conditions during preclinical evaluations.
Case Study 1: Anti-Cancer Activity
A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cell death at concentrations as low as 20 μM, suggesting its potential as an anti-cancer agent.
Case Study 2: DNA Interaction Studies
Another study explored the interaction between this compound and DNA using spectroscopic methods. The findings revealed that the compound could induce conformational changes in DNA, which may have implications for drug design targeting genetic material.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(Thiazol-4-yldisulfanyl)ethanamine | C7H10N2S2 | Contains a thiazole ring |
3-(Pyridin-3-yldisulfanyl)propan-1-amine | C9H12N2S2 | Features a longer carbon chain |
2-(Benzothiazol-4-yldisulfanyl)ethanamine | C10H10N2S3 | Incorporates a benzothiazole moiety |
The distinct combination of the pyridine ring and disulfide bond in this compound allows it to participate effectively in redox chemistry and protein interactions, setting it apart from other similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or disulfide bond formation. Key steps include reacting pyridine-2-thiol with 2-chloroethylamine under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–25°C) and inert atmospheres minimize side reactions like oxidation. Post-synthesis purification involves recrystallization or column chromatography, with yields improved by optimizing stoichiometry and solvent polarity .
- Analytical Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structure, while HPLC ensures purity (>97%) .
Q. How can researchers verify the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to humidity (e.g., 75% RH), temperature extremes (e.g., 4°C, 25°C, 40°C), and light. Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) to detect moisture-sensitive disulfide bond cleavage or amine oxidation. Store in airtight, desiccated containers at –20°C for long-term stability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodology : Discrepancies in enzyme inhibition assays (e.g., conflicting IC₅₀ values) may arise from buffer composition (pH, ionic strength) or redox-sensitive thiol interactions. Use standardized protocols (e.g., PBS at pH 7.4 with 1 mM EDTA to chelate metal ions) and include controls for spontaneous disulfide exchange. Validate findings with orthogonal assays, such as surface plasmon resonance (SPR) for binding kinetics .
Q. How can computational modeling enhance the design of derivatives with improved target specificity?
- Methodology : Employ density functional theory (DFT) to calculate electron density around the disulfide bond, predicting reactivity with cysteine residues in proteins. Molecular docking (e.g., AutoDock Vina) identifies steric and electronic compatibility with target enzymes (e.g., thioredoxin reductase). Validate predictions via synthesis and kinetic assays, prioritizing derivatives with ΔG binding ≤ –8 kcal/mol .
Q. What advanced techniques characterize the compound’s interaction with biomolecules in real time?
- Methodology : Use stopped-flow spectroscopy to monitor rapid thiol-disulfide exchange kinetics with glutathione or albumin. For structural insights, apply X-ray crystallography or cryo-electron microscopy (cryo-EM) to co-crystallized protein-ligand complexes. Differential scanning calorimetry (DSC) quantifies thermal stability changes in target proteins upon binding .
Q. How do structural analogs of this compound compare in pharmacological profiling?
- Methodology : Compare analogs (e.g., pyridinyl vs. pyrimidinyl derivatives) using in vitro ADMET assays:
Q. Methodological Resources
Properties
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKLFMRSNLFPRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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